N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a methoxybenzyl group and a naphthalen-2-yloxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzylamine and 2-naphthol.
Formation of Intermediate: The 2-methoxybenzylamine is reacted with an acylating agent such as acetyl chloride to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 2-naphthol under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the acetamide group would yield an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxybenzyl)-2-(phenoxy)acetamide: Similar structure but with a phenoxy group instead of a naphthalen-2-yloxy group.
N-(2-methoxybenzyl)-2-(benzyloxy)acetamide: Similar structure but with a benzyloxy group instead of a naphthalen-2-yloxy group.
Uniqueness
N-(2-methoxybenzyl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both a methoxybenzyl group and a naphthalen-2-yloxy group, which may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-23-19-9-5-4-8-17(19)13-21-20(22)14-24-18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,13-14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCDZTIPHURBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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